2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride
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Overview
Description
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride is a potent and selective competitive antagonist of leukotriene D4 and leukotriene E4 receptors. It is primarily used in scientific research to study the role of leukotrienes in various inflammatory responses, particularly in asthma and other respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinoline moiety and a benzoic acid derivative. The key steps typically involve:
Formation of the Quinoline Moiety: This is achieved through a series of reactions including cyclization and functional group modifications.
Attachment of the Quinoline to the Benzoic Acid Derivative: This step involves the formation of an ether linkage between the quinoline and the benzoic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, affecting its binding affinity to leukotriene receptors.
Reduction: This reaction can alter the benzoic acid derivative, potentially impacting its solubility and bioavailability.
Substitution: This reaction can occur at various positions on the quinoline or benzoic acid moieties, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride
Major Products
The major products formed from these reactions include various analogs of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the chemical properties and reactivity of leukotriene receptor antagonists.
Biology: Employed in studies investigating the role of leukotrienes in cellular signaling and inflammatory responses.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease.
Industry: Applied in the development of new anti-inflammatory drugs and in the optimization of existing therapeutic agents .
Mechanism of Action
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride exerts its effects by selectively binding to and inhibiting leukotriene D4 and leukotriene E4 receptors. This inhibition prevents the activation of these receptors, which are involved in the inflammatory response. The compound specifically blocks the mobilization of calcium ions and the production of inositol phosphates, which are critical steps in the signaling pathways that lead to inflammation .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, used for asthma management.
Pranlukast: Another leukotriene receptor antagonist with similar applications .
Uniqueness
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride is unique in its high selectivity and potency for leukotriene D4 and leukotriene E4 receptors. This specificity makes it a valuable tool in research settings, allowing for precise studies on the role of leukotrienes in inflammation without off-target effects .
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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